molecular formula C5H5N3O3 B086433 2,4-Dihydroxypyrimidine-5-carboxamide CAS No. 1074-97-1

2,4-Dihydroxypyrimidine-5-carboxamide

Cat. No.: B086433
CAS No.: 1074-97-1
M. Wt: 155.11 g/mol
InChI Key: JZMIWYJRKUBQCS-UHFFFAOYSA-N
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Description

2,4-Dihydroxypyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, is characterized by hydroxyl groups at positions 2 and 4 and a carboxamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide typically involves the reaction of 2,4-dihydroxypyrimidine with a suitable carboxamide precursor. One common method includes the use of formamide under controlled conditions to introduce the carboxamide group at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxamide, while reduction could produce 2,4-diaminopyrimidine-5-carboxamide .

Scientific Research Applications

2,4-Dihydroxypyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a carboxamide group.

    2,4-Diaminopyrimidine-5-carboxamide: This derivative has amino groups at positions 2 and 4 instead of hydroxyl groups.

Uniqueness: 2,4-Dihydroxypyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2,4-Dihydroxypyrimidine-5-carboxamide (also known as 2,4-DHPCA) is a pyrimidine derivative with significant biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiviral effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 2,4-DHPCA is C₅H₄N₂O₄, with a molecular weight of 156.10 g/mol. The compound features two hydroxyl groups at the 2 and 4 positions and a carboxamide group at the 5 position of the pyrimidine ring. This unique arrangement contributes to its various biological activities and interactions within biological systems .

Antimicrobial Activity

Research indicates that 2,4-DHPCA exhibits notable antimicrobial properties . Studies have shown its efficacy against a range of microorganisms, making it a candidate for further exploration in antimicrobial drug development. The compound's mechanism of action appears to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antiviral Properties

Another area of interest is the antiviral activity of 2,4-DHPCA. A study highlighted its potential as an antiviral agent against RNA viruses, particularly the Sendai virus. The compound was part of a library synthesized for screening antiviral properties and demonstrated promising results in initial evaluations . This suggests that 2,4-DHPCA may serve as a scaffold for the development of new antiviral drugs.

Case Studies and Research Findings

Several case studies have documented the biological activity of 2,4-DHPCA:

  • Antiviral Screening : In a study focusing on antiviral compounds against RNA viruses, various derivatives of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides were synthesized and screened. Some compounds showed significant activity against the Sendai virus, indicating that structural modifications could enhance antiviral efficacy .
  • Inhibition Studies : A comparative analysis with other pyrimidine derivatives revealed that 2,4-DHPCA exhibited lower toxicity levels while maintaining effective biological activity. For instance, compounds derived from this structure were tested for their inhibitory effects on various enzymes linked to viral replication .
  • Pharmacokinetic Profile : The pharmacokinetic characteristics of related compounds have been studied extensively. For example, one study reported favorable absorption rates and minimal toxicity in animal models when derivatives were administered at specific dosages . This information is crucial for assessing the safety and efficacy of potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to 2,4-DHPCA:

Compound NameSimilarity IndexUnique Features
4-Hydroxypyrimidine-5-carboxamide0.68Contains only one hydroxyl group
2-Methylpyrimidine-4,6(1H,5H)-dione0.53Methyl group substitution alters reactivity
2-Aminopyrimidine-5-carboxylic acid0.75Amino group introduces basic properties
2-Hydroxypyrimidine-5-carboxylic acid0.90Similar hydroxyl positioning but lacks carboxamide
Methyl 4-hydroxypyrimidine-5-carboxylate0.84Methyl ester modifies solubility characteristics

This table illustrates how variations in functional groups influence both chemical behavior and biological activity .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIWYJRKUBQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477977
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-97-1
Record name 5-aminocarbonyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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